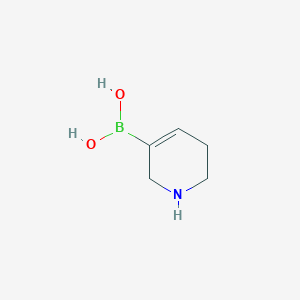
(1,2,5,6-Tetrahydropyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,5,6-Tetrahydropyridin-3-yl)boronic acid is a boronic acid derivative that features a tetrahydropyridine ring Boronic acids are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,5,6-Tetrahydropyridin-3-yl)boronic acid typically involves the hydroboration of a tetrahydropyridine precursor. One common method includes the reaction of 1,2,5,6-tetrahydropyridine with a borane reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at room temperature to moderate heat .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (1,2,5,6-Tetrahydropyridin-3-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding boronic acid derivatives.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It participates in substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Applications De Recherche Scientifique
(1,2,5,6-Tetrahydropyridin-3-yl)boronic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (1,2,5,6-Tetrahydropyridin-3-yl)boronic acid involves its ability to form stable complexes with various catalysts and reagents. In cross-coupling reactions, it acts as a nucleophile, transferring its organic group to the palladium catalyst, which then facilitates the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
(1,2,3,6-Tetrahydropyridin-4-yl)boronic acid: This compound has a similar structure but differs in the position of the boronic acid group.
(1,2,3,6-Tetrahydropyridine-4-boronic acid pinacol ester): Another similar compound used in cross-coupling reactions.
Uniqueness: (1,2,5,6-Tetrahydropyridin-3-yl)boronic acid is unique due to its specific ring structure and the position of the boronic acid group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of complex organic molecules and in the development of new materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C5H10BNO2 |
|---|---|
Poids moléculaire |
126.95 g/mol |
Nom IUPAC |
1,2,3,6-tetrahydropyridin-5-ylboronic acid |
InChI |
InChI=1S/C5H10BNO2/c8-6(9)5-2-1-3-7-4-5/h2,7-9H,1,3-4H2 |
Clé InChI |
YOKLLJNQPACESM-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CCCNC1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



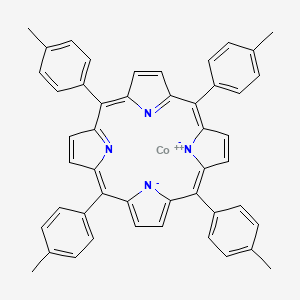

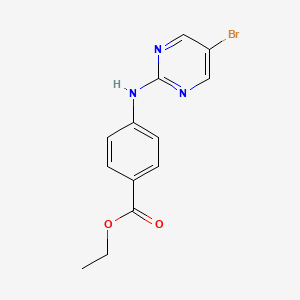

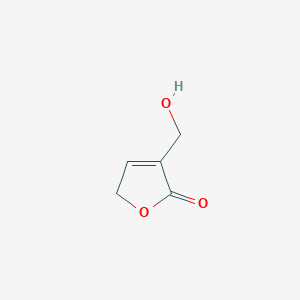
![3,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B11924495.png)
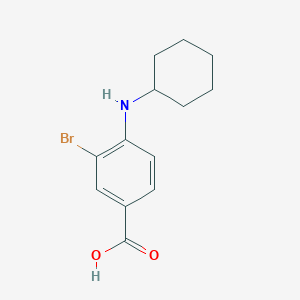
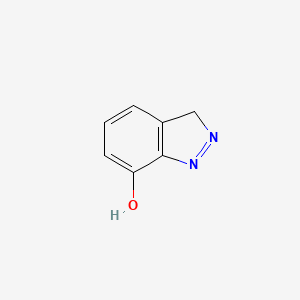

![Methyl 7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924538.png)
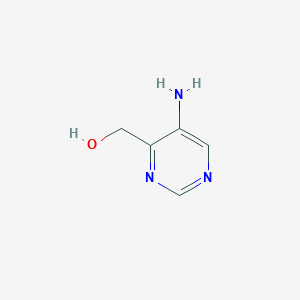

![5-Azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B11924555.png)
